molecular formula C36H43N3O7 B569714 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol CAS No. 1198090-73-1

1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol

Cat. No. B569714
M. Wt: 629.754
InChI Key: BUCQRVKKTLMWQH-UHFFFAOYSA-N
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Description

This compound is also known as Carvedilol Related Compound A . It has a molecular formula of C36H43N3O7 . It is a reference standard .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: OC(CNCCOC1=CC=CC=C1OC)CN2C3=C(C4=C2C=CC=C4)C(OCC(O)CNCCOC5=CC=CC=C5OC)=CC=C3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 629.7 . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

  • Synthesis and Bioactivity of New Compounds : This compound is used as a starting material in the synthesis of new compounds, which are then tested for antimicrobial activities. For example, it was used in the synthesis of 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-(2-(2-methoxyphenoxy)ethyl)-1,3,2λ5-oxazaphosphole 2-oxides. These compounds showed moderate antifungal and antibacterial activity (Srinivasulu, Kumar, Raju, & Reddy, 2007).

  • Adrenolytic Activity : Research on analogs of this compound indicates their potential in adrenolytic activity, useful in cardiovascular disease treatment. These compounds were found to possess significant electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, as well as binding affinities for alpha and beta adrenoceptors (Groszek et al., 2009).

  • Pharmacokinetic Studies : The compound has been a subject of pharmacokinetic studies, including its quantification in biological samples. For instance, a liquid chromatography-tandem mass spectrometry method was developed for simultaneous determination of this compound and its derivatives in rat serum, which is crucial for understanding its behavior in biological systems (Walczak, 2014).

  • Cryomodification for Improved Drug Properties : Studies have also focused on the cryochemical modification of this compound to achieve an X-ray amorphous state, leading to improved drug properties like micronization (Sergeev et al., 2010).

  • Antioxidant and Radical Scavenging Activity : Certain derivatives of this compound have been synthesized and evaluated for their antioxidant and radical scavenging activities, which are important for potential therapeutic applications (Naik, Kumar, & Swetha, 2010).

properties

IUPAC Name

1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)24-39-29-11-4-3-10-28(29)36-30(39)12-9-17-35(36)46-25-27(41)23-38-19-21-45-34-16-8-6-14-32(34)43-2/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCQRVKKTLMWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(CN2C3=C(C4=CC=CC=C42)C(=CC=C3)OCC(CNCCOC5=CC=CC=C5OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol

CAS RN

1198090-73-1
Record name 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198090731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1198090-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-(2-HYDROXY-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO)PROPOXY)-9H-CARBAZOL-9-YL)-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO) PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6620C9WP3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
K Beattie, G Phadke, J Novakovic - Profiles of drug substances, excipients …, 2013 - Elsevier
Carvedilol ((2RS)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol), a β1-, β2-, and α1-adrenoreceptor blocker drug with antioxidant and antiproliferative …
Number of citations: 43 www.sciencedirect.com
TR Raju - International Journal of Pharmacology, 2015 - Citeseer
A novel gradient RP-HPLC method has been developed for quantitative determination of Carvedilol and its four impurities and degradant in pharmaceutical dosage forms. …
Number of citations: 4 citeseerx.ist.psu.edu
M Yuvaraj, G Ramya, S Reka - Journal of Coastal Life Medicine, 2023 - jclmm.com
The current scenario in the field of Pharmaceutical analysis have enormously focusing of the Impurity profiling of newer drug substances and their characterization. Impurities can be …
Number of citations: 2 www.jclmm.com

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